molecular formula C9H12N4S B13188797 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13188797
M. Wt: 208.29 g/mol
InChI Key: YWMFGDVRHQRFPD-UHFFFAOYSA-N
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Description

1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a synthetic organic compound featuring a 1,2,4-triazole ring system linked to a 5-ethylthiophene moiety via a methylene bridge. This structure is of significant interest in medicinal chemistry research, particularly in the development of new bioactive molecules. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . Compounds containing this nucleus have been extensively reported in scientific literature to exhibit antimicrobial , antifungal , anti-inflammatory , and antitumor properties . The specific molecular architecture of this compound, which combines a heteroaromatic triazole with a thiophene ring, makes it a valuable intermediate for constructing more complex chemical entities. It can be used to study structure-activity relationships (SAR) and to synthesize novel derivatives for pharmacological screening. Researchers can leverage this compound to explore its potential mechanisms of action, which may involve enzyme inhibition or receptor interaction, common for 1,2,4-triazole-containing molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is Not for Diagnostic or Therapeutic Use. The product is for Research Use Only (RUO), meaning it is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-[(5-ethylthiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H12N4S/c1-2-7-3-4-8(14-7)5-13-6-11-9(10)12-13/h3-4,6H,2,5H2,1H3,(H2,10,12)

InChI Key

YWMFGDVRHQRFPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Route Based on Aminoguanidine and Succinimide Intermediates

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, or THF Polar solvents facilitate cyclization
Temperature 60–120 °C Reflux or microwave irradiation
Reaction Time 1–4 hours Depends on method and scale
Catalyst/Reagents Aminoguanidine hydrochloride, POCl3, K2CO3 Choice depends on synthetic route
Purification Recrystallization, column chromatography Yields typically 70–95%

Analytical Characterization and Structural Confirmation

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Aminoguanidine + Succinimide Succinic anhydride, aminoguanidine hydrochloride, 5-ethylthiophen-2-ylmethanamine Formation of succinimide, ring closure via aminoguanidine High yield, microwave-assisted option Sensitive to amine nucleophilicity
One-pot hydrazide + carboxylate 5-ethylthiophen-2-ylmethyl hydrazide, esters Cyclization under POCl3 or acidic conditions Simple, environmentally friendly Requires careful control of conditions
Electrochemical synthesis Hydrazines, aldehydes, ammonium acetate Electrooxidation and ring formation Catalyst-free, green chemistry Requires electrochemical setup

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biology: It is studied for its role in enzyme inhibition and as a potential ligand for receptor binding studies.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine (5-Ethylthiophen-2-yl)methyl C₉H₁₁N₄S ~207.3 (calc.) Enhanced lipophilicity, potential fungicidal activity
1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine (2-Chlorophenyl)methyl C₉H₉ClN₄ 208.65 Halogenated aromatic substituent; antimicrobial uses
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (4-Fluorophenyl)methyl C₉H₉FN₄ 192.20 Fluorine-induced electronic effects; research intermediate
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine 2-Ethylhexyl C₁₀H₂₀N₄ 196.30 Aliphatic chain; higher hydrophobicity
N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine Schiff base (thiophene-imine linkage) C₉H₉N₄S 205.26 Conjugated system; antiproliferative activity

Key Differences

Substituent Effects: Thiophene vs. Phenyl: The thiophene ring in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to halogenated phenyl groups. This could influence binding affinity in biological targets .

Synthetic Pathways :

  • The target compound may be synthesized via cyclocondensation of ethyl 5-ethylthiophene-2-carboxylate with thiourea derivatives, analogous to methods described for related thiophene-triazole hybrids .
  • Halogenated analogues (e.g., 1-[(2-chlorophenyl)methyl]- derivatives) are typically prepared via nucleophilic substitution of chlorobenzyl halides with triazole precursors .

Biological Activity: Antifungal Potential: Thiophene-containing triazoles (e.g., ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate) demonstrate fungicidal activity, suggesting the target compound may share similar applications . Anticancer Activity: Schiff base derivatives like N-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine exhibit antiproliferative effects, highlighting the role of conjugation in bioactivity .

Physicochemical Properties :

  • Solubility : The ethylthiophene group likely reduces aqueous solubility compared to polar halogenated analogues but improves lipid bilayer penetration .
  • Stability : Thiophene rings are generally stable under physiological conditions, whereas imine-linked analogues (Schiff bases) may hydrolyze in acidic environments .

Biological Activity

1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a triazole ring substituted with a thiophenyl group, which is critical for its biological activity. The structure can be represented as follows:

C11H12N4S\text{C}_{11}\text{H}_{12}\text{N}_4\text{S}

Antimicrobial Activity

Research has indicated that compounds in the triazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit various bacterial strains and fungi. The specific compound has demonstrated activity against several pathogenic microorganisms.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent studies. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it showed promising results against:

  • HCT-116 (colon cancer) : IC50 = 6.2 μM
  • T47D (breast cancer) : IC50 = 27.3 μM

These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is significant for neurological disorders.
  • DNA Interaction : Triazole compounds often interact with DNA, leading to disruption of replication in cancer cells.
  • Signal Transduction Pathways : It may modulate pathways involved in cell survival and apoptosis, further contributing to its anticancer properties .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including the compound . The results highlighted its potential as an effective antimicrobial agent against resistant strains of bacteria and fungi.

Study 2: Anticancer Screening

In a laboratory setting, the compound was subjected to cytotoxicity assays against human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in colon and breast cancer cells. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways.

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